1-(o-Chloro-alpha-(trichloromethyl)benzyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[o-Chloro-alpha-(trichloromethyl)benzyl]piperidine hydrochloride is an organic compound that features a piperidine ring attached to a benzyl group substituted with chlorine and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride typically involves the reaction of piperidine with a benzyl chloride derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzotrichloride: Similar in structure but lacks the piperidine ring.
Chlorotoluene: Contains a chlorinated benzyl group but without the trichloromethyl substituent.
Uniqueness
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride is unique due to the presence of both the piperidine ring and the trichloromethyl-substituted benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
73790-71-3 |
---|---|
Molecular Formula |
C13H16Cl5N |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2,2,2-trichloro-1-(2-chlorophenyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H15Cl4N.ClH/c14-11-7-3-2-6-10(11)12(13(15,16)17)18-8-4-1-5-9-18;/h2-3,6-7,12H,1,4-5,8-9H2;1H |
InChI Key |
GYIYKXRSUWXOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.